

Hexaphenyldistannane: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hexaphenyldistannane*

Cat. No.: *B091783*

[Get Quote](#)

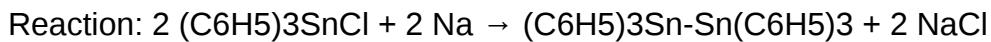
CAS Number: 1064-10-4

This guide provides an in-depth technical overview of **Hexaphenyldistannane**, catering to researchers, scientists, and professionals in drug development. It covers the compound's properties, synthesis, and relevant biological activities, presenting data in a structured and accessible format.

Physicochemical and Structural Data

Hexaphenyldistannane, also known as hexaphenylditin, is an organotin compound with the chemical formula C₃₆H₃₀Sn₂. It consists of two triphenyltin units joined by a tin-tin bond.

Property	Value	Reference
Molecular Formula	C ₃₆ H ₃₀ Sn ₂	--INVALID-LINK--
Molecular Weight	700.04 g/mol	--INVALID-LINK--
Appearance	Colorless solid	Generic knowledge
Melting Point	232-234 °C	Generic knowledge
Solubility	Insoluble in water, soluble in organic solvents like benzene and chloroform.	Generic knowledge


Spectroscopic Data

Spectroscopy	Data Highlights	Reference
Mass Spectrometry (EI)	Key fragments (m/z): 351 ([M/2]+), 273, 197, 120, 77.	--INVALID-LINK--
¹ H NMR	Aromatic protons typically appear as a multiplet in the range of 7.2-7.8 ppm.	Generic spectroscopic principles
¹³ C NMR	Aromatic carbons show signals between 128 and 145 ppm.	Generic spectroscopic principles
¹¹⁹ Sn NMR	The chemical shift is a key indicator of the coordination environment of the tin atom.	[1][2]
Infrared (IR)	Characteristic peaks for phenyl groups are observed.	Generic spectroscopic principles

Experimental Protocols

Synthesis of Hexaphenyldistannane

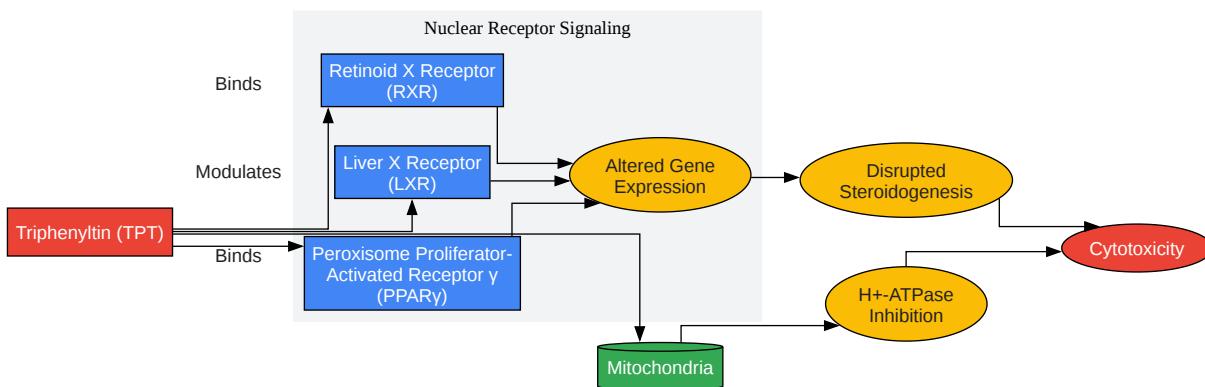
A common method for the synthesis of **hexaphenyldistannane** involves the reductive coupling of a triphenyltin halide.

Materials:

- Triphenyltin chloride ((C₆H₅)₃SnCl)
- Sodium metal (Na)
- Anhydrous toluene
- Anhydrous ethanol

Procedure:

- In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, dissolve triphenyltin chloride in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon).
- Carefully add small pieces of sodium metal to the solution.
- Heat the reaction mixture to reflux with vigorous stirring for several hours.
- After the reaction is complete (indicated by the consumption of sodium), cool the mixture to room temperature.
- Cautiously add anhydrous ethanol to quench any unreacted sodium.
- Filter the mixture to remove sodium chloride and any other insoluble byproducts.
- Wash the filtrate with water to remove any remaining salts.
- Dry the organic layer over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to yield crude **hexaphenyldistannane**.
- Recrystallize the crude product from a suitable solvent system (e.g., benzene/ethanol) to obtain pure, colorless crystals of **hexaphenyldistannane**.


Biological Activity and Signaling Pathways

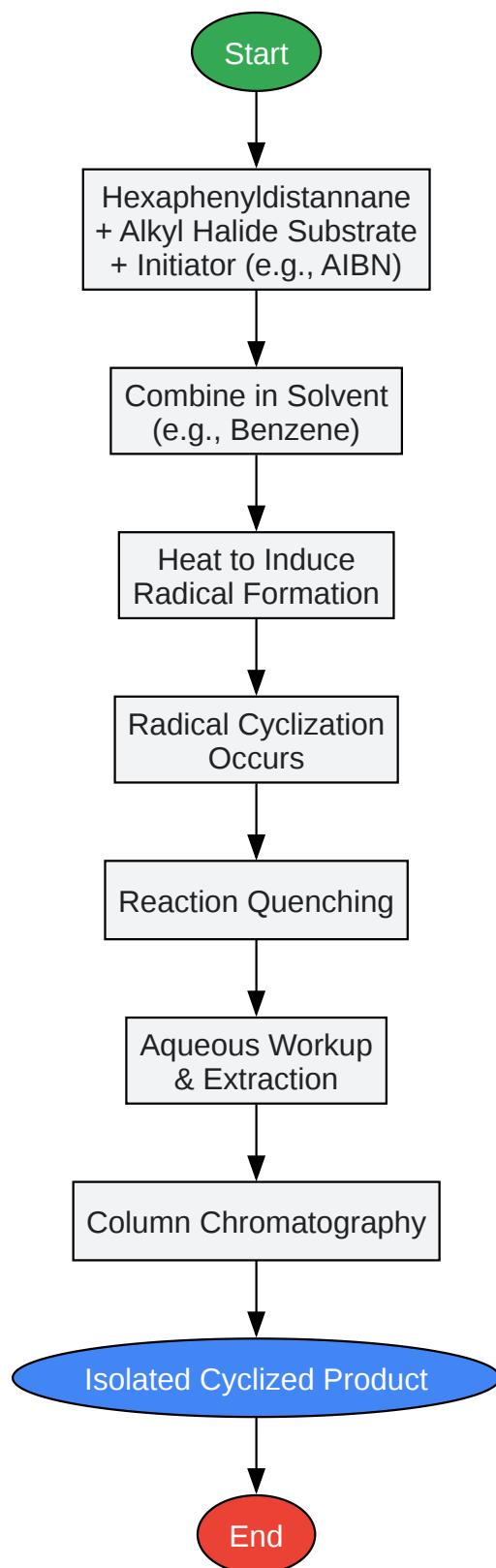
Organotin compounds, including triphenyltin derivatives, are known for their biological activity, which often stems from their interaction with cellular components. Triphenyltin compounds have been shown to exhibit cytotoxic effects and can interfere with key biological processes.^{[3][4]}

One of the proposed mechanisms of action for triphenyltin compounds involves the disruption of mitochondrial function. Specifically, they can act as inhibitors of the H⁺-ATPase, which is a critical enzyme in cellular energy production.^[5]

Potential Signaling Pathway Disruption by Triphenyltin Compounds

Triphenyltin (TPT) compounds can interfere with cellular signaling, including pathways involving nuclear receptors like the Retinoid X Receptor (RXR) and Liver X Receptor (LXR).^[6] This can disrupt cholesterol homeostasis and steroidogenesis.

[Click to download full resolution via product page](#)


Caption: Interaction of Triphenyltin with Cellular Targets.

Applications in Organic Synthesis

Hexaphenyldistannane serves as a useful reagent in organic synthesis, particularly in radical reactions. The relatively weak tin-tin bond can be cleaved homolytically by heat or light to generate triphenyltin radicals, $[(C_6H_5)_3Sn\cdot]$.

Experimental Workflow: Radical-Mediated Reaction

This workflow illustrates the use of **hexaphenyldistannane** as a source of triphenyltin radicals for a hypothetical radical cyclization reaction.

[Click to download full resolution via product page](#)

Caption: Workflow for a Radical Cyclization Reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [pubs.rsc.org](https://pubs.rsc.org/en/content/article/0000000000000000) [pubs.rsc.org]
- 2. Syntheses, structures, and ^1H , $^{13}\text{C}\{^1\text{H}\}$ and $^{119}\text{Sn}\{^1\text{H}\}$ NMR chemical shifts of a family of trimethyltin alkoxide, amide, halide and cyclopentadienyl compounds - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Biological Activity of Novel Organotin Compounds with a Schiff Base Containing an Antioxidant Fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [researchgate.net](https://www.researchgate.net) [researchgate.net]
- 5. Studies on the mechanism of action of triphenyltin on proton conduction by the H+-ATPase of mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The organotin triphenyltin disrupts cholesterol signaling in mammalian ovarian steroidogenic cells through a combination of LXR and RXR modulation - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Hexaphenyldistannane: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b091783#what-is-the-cas-number-for-hexaphenyldistannane\]](https://www.benchchem.com/product/b091783#what-is-the-cas-number-for-hexaphenyldistannane)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com